molecular formula C13H27N B6153727 3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-amine CAS No. 2228819-07-4

3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-amine

Cat. No.: B6153727
CAS No.: 2228819-07-4
M. Wt: 197.4
InChI Key:
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Description

3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-amine is an organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with dimethyl groups and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-amine typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using reagents such as methyl iodide or methyl bromide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and high-throughput screening may be utilized to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated amine derivatives.

Scientific Research Applications

3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,3-dimethylcyclohexanol: A related compound with a hydroxyl group instead of an amine group.

    3,3-dimethylcyclohexanone: A ketone derivative with similar structural features.

    2,2-dimethylpropan-1-amine: A simpler amine compound with a similar backbone.

Uniqueness

3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-amine is unique due to its specific combination of a cyclohexyl ring with dimethyl substitutions and an amine functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

2228819-07-4

Molecular Formula

C13H27N

Molecular Weight

197.4

Purity

95

Origin of Product

United States

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